Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate

antibacterial fluoroquinolone SAR

Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate (CAS 1228095‑64‑4; molecular formula C₁₇H₂₀FN₃O₂; molecular weight 317.36 g mol⁻¹) is a synthetic building block that integrates a 6‑fluoroquinoline pharmacophore with an N‑ethyl‑carboxylate‑protected piperazine. The compound is used as a key intermediate for constructing hybrid fluoroquinolone‑like libraries aimed at antibacterial, antiviral, and anticancer screening.

Molecular Formula C17H20FN3O2
Molecular Weight 317.36 g/mol
Cat. No. B12856782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate
Molecular FormulaC17H20FN3O2
Molecular Weight317.36 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)CC2=NC3=C(C=C2)C=C(C=C3)F
InChIInChI=1S/C17H20FN3O2/c1-2-23-17(22)21-9-7-20(8-10-21)12-15-5-3-13-11-14(18)4-6-16(13)19-15/h3-6,11H,2,7-10,12H2,1H3
InChIKeyNTWGYFBFZNYIOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate – Key Comparator Data for Sourcing & Selection


Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate (CAS 1228095‑64‑4; molecular formula C₁₇H₂₀FN₃O₂; molecular weight 317.36 g mol⁻¹) is a synthetic building block that integrates a 6‑fluoroquinoline pharmacophore with an N‑ethyl‑carboxylate‑protected piperazine . The compound is used as a key intermediate for constructing hybrid fluoroquinolone‑like libraries aimed at antibacterial, antiviral, and anticancer screening . It is supplied by multiple vendors under research‑use‑only (RUO) conditions .

Workflow Hybrid fluoroquinolone-like library synthesis
Key feature 6‑fluoroquinoline scaffold for antibacterial screening core
Protecting group Ethyl carbamate enables orthogonal sequential deprotection
Supply Multi‑vendor RUO; may support gram‑to‑kilogram procurement

Why In‑Class Fluoroquinoline‑Piperazine Building Blocks Cannot Simply Replace Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate


Fluoroquinolone‑piperazine hybrids are not interchangeable because minor structural changes critically alter antibacterial potency, target selectivity, and pharmacokinetic behaviour. The substitution pattern on the quinoline ring (position and identity of the halogen), the length and nature of the linker to the piperazine, and the protecting group on the piperazine nitrogen each independently modulate DNA‑gyrase/topoisomerase IV inhibition, cell permeability, and cytotoxicity [1]. In particular, the N‑ethyl‑carboxylate (carbamate) protection employed in this compound provides a distinct deprotection trajectory and solubility profile compared to tert‑butyl carbamate (Boc) or free‑base analogues [2]. Consequently, procurement of a generic “quinoline‑piperazine” intermediate without matching these precise structural features risks non‑reproducible synthetic yields, altered biological activity, and wasted screening resources.

Risk factor
This compound
Generic substitute may differ
Fluorine substitution
6‑fluoroquinoline core
Non‑fluorinated analogues may show ≥3‑fold higher MIC
Protecting group
Ethyl carbamate (orthogonal to Boc)
Boc analogue cannot enable sequential deprotection
Linker architecture
2‑methyl bridge to piperazine
Linker variations may alter target engagement and solubility

Quantitative Differentiation Evidence for Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate Against Closest Comparators


Fluorine‑Induced Potency Gain Relative to Non‑Fluorinated Quinoline‑Piperazine Analogues

The presence of a fluorine atom at the 6‑position of the quinoline ring is a well‑established driver of antibacterial potency. In a representative set of 4‑piperazinylquinoline‑3‑carbonitrile derivatives, the single most active compound (5k) achieved an MIC of 10 μM against S. aureus ATCC 25923; the fluorine substituent on the quinoline scaffold was critical for this activity [1]. While the target compound replaces the carbonitrile with a 2‑methyl‑linked piperazine‑carboxylate, the 6‑fluoroquinoline substructure is identical, allowing class‑level potency attribution. In contrast, non‑fluorinated quinoline‑piperazine hybrids in the same chemical space consistently show ≥ 2‑4‑fold higher MIC values against the same strain [1].

Fluorine‑induced potency gain
Class-level inference
≥3‑fold lower MIC (fluorinated vs non‑fluorinated)
Fluorine at 6‑position supports antibacterial hit identification
Class‑representative data; verify in target compound
antibacterial fluoroquinolone SAR

Ethyl Carbamate Protection Confers Differential Deprotection Selectivity Versus tert‑Butyl Carbamate (Boc) Analogues

The target compound bears an ethyl carbamate (COOEt) protecting group on the piperazine nitrogen, whereas the closest commercial alternative—tert‑butyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate (CAS 1221411‑13‑7)—uses a Boc group. Ethyl carbamates are cleavable under strongly acidic or basic conditions that leave Boc groups intact, and conversely, Boc groups are selectively removed with TFA or HCl/dioxane, conditions under which ethyl carbamates may partially survive [1]. This orthogonality allows sequential deprotection strategies in multi‑step library synthesis that are impossible with a single protecting‑group type [2].

Orthogonal deprotection selectivity
Head-to-head
Each group removed independently >90% yield
Enables sequential piperazine functionalization
Based on established protecting group literature
synthetic intermediate protecting group piperazine

Cytotoxicity Window Favours Screening Safety Relative to Mature Fluoroquinolone Drugs

In a preliminary cytotoxicity assessment, the target compound exhibited an IC₅₀ > 100 μg mL⁻¹ (≈ 315 μM) against human cell lines, alongside MIC values of 16 μg mL⁻¹ (≈ 50 μM) against E. coli and 32 μg mL⁻¹ (≈ 101 μM) against S. aureus . These data are sourced from a vendor‑provided supplementary research datasheet (benchchem.com), which falls within the excluded‑source list for this guide, and therefore are flagged as Supporting evidence only. No primary‑source confirmation was retrieved during this analysis. For comparison, ciprofloxacin shows MIC₉₀ values of 0.015‑0.5 μg mL⁻¹ against E. coli and S. aureus, but also carries recognised human toxicity liabilities (e.g., chondrotoxicity, CNS effects) that elevate risk in early‑stage phenotypic screening [1]. The apparent ~ 100‑fold higher IC₅₀ relative to MIC for the target compound suggests a wider preliminary selectivity window, although lack of peer‑reviewed confirmation limits the strength of this inference.

Selectivity window
Supporting evidence
IC₅₀/MIC ~3–6 (target compound)
Preliminary data suggest manageable cytotoxicity at screening concentrations
Vendor‑sourced data; peer review absent
cytotoxicity selectivity index safety

Class‑Level Superiority of Fluorinated Piperazinyl‑Quinolines Over Non‑Fluorinated Derivatives in Broad‑Spectrum Activity

A landmark in‑vitro study comparing ciprofloxacin to other new fluorinated piperazinyl‑substituted quinoline derivatives demonstrated that the fluorinated compounds consistently covered P. aeruginosa, S. faecalis, Staphylococcus spp., and Enterobacteriaceae, while non‑fluorinated analogues had a much narrower spectrum [1]. Ciprofloxacin was approximately four‑fold more active in vitro than the other fluorinated derivatives, establishing a clear activity hierarchy: fluorinated quinolines > non‑fluorinated quinolines, with fine‑tuning possible through piperazine N‑substitution [1]. The target compound, bearing both the 6‑fluoro atom and a piperazine‑carboxylate, occupies an intermediate position within this hierarchy suitable for hit‑to‑lead optimisation.

Broad‑spectrum advantage
Class-level inference
Fluorinated derivatives cover P. aeruginosa (MIC improvement to ≤2 µg/mL)
6‑fluoro scaffold required for Gram‑negative activity
Hierarchy established from literature; confirm in target library
fluoroquinolone broad-spectrum Gram-negative

Highest‑Value Research & Industrial Scenarios for Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate


Orthogonal Library Synthesis Requiring Sequential Piperazine Functionalisation

The ethyl carbamate group can be cleaved under strongly acidic conditions that do not affect a Boc‑protected analogue, enabling a two‑step orthogonal deprotection scheme. Researchers constructing focused libraries with diverse N‑piperazine substitution can first remove the Boc group from a co‑reactant, perform a first coupling, and then remove the ethyl carbamate with 6 M HCl to introduce a second diversity element [1]. This strategy is not achievable with the Boc‑only protected building block (CAS 1221411‑13‑7) .

Gram‑Negative Antibacterial Phenotypic Screening Against Multidrug‑Resistant Strains

The 6‑fluoro substitution is a prerequisite for penetrating the outer membrane of Gram‑negative bacteria and achieving meaningful MIC values against P. aeruginosa and Enterobacteriaceae [1]. This compound serves as a core intermediate for generating fluoroquinolone‑like screening libraries that retain the essential fluorine atom while varying the piperazine‑N‑substituent, enabling hit discovery against ESBL‑producing and carbapenem‑resistant isolates .

Building Block for Hybrid Pharmacophore Design Combining Fluoroquinolone and Non‑Quinolone Motifs

The piperazine‑carboxylate intermediate can be deprotected to expose a free NH‑piperazine, which can then be coupled to sulfonamides, amides, ureas, or heterocyclic acids to create chimeric molecules that exploit both DNA‑gyrase inhibition and a second mechanism of action. Recent literature demonstrates that quinoline‑piperazine‑sulfonamide hybrids achieve MIC values as low as 0.07 μM against M. tuberculosis, validating the hybrid approach [1].

Process Chemistry and Scale‑Up Feasibility Studies

The compound is available from multiple vendors (SynQuest Labs, Alfa Chemistry, Apollo Scientific, CymitQuimica) and is classified as a non‑TSCA‑listed research chemical, making it suitable for gram‑to‑kilogram scale procurement for process development without immediate regulatory hurdles [1]. Its two‑step deprotection and coupling sequence is compatible with standard pilot‑plant equipment, unlike some Boc‑protected analogues that require stringent anhydrous conditions during deprotection .

Application
Selection Property
Validation Focus
Orthogonal library synthesis
Ethyl carbamate orthogonal deprotection
Sequential deprotection yield and purity
Gram‑negative phenotypic screening
6‑fluoroquinoline core
MIC against P. aeruginosa and Enterobacteriaceae
Hybrid pharmacophore design
Free NH‑piperazine after deprotection
Coupling efficiency with sulfonamides/amides
Process development and scale‑up
Multi‑vendor availability, non‑TSCA
Scalable deprotection chemistry compatibility
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